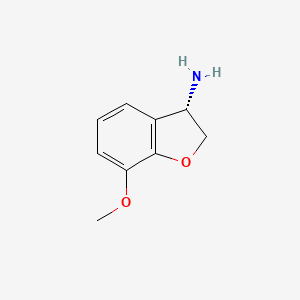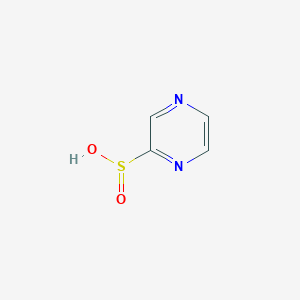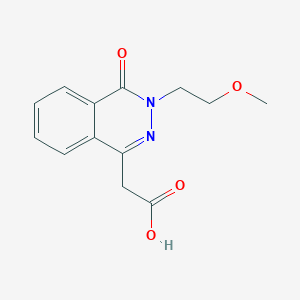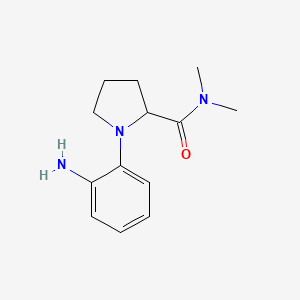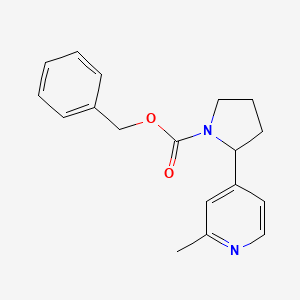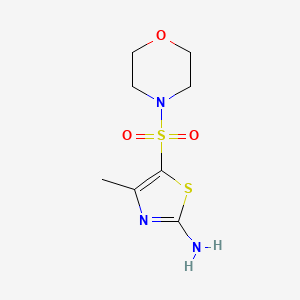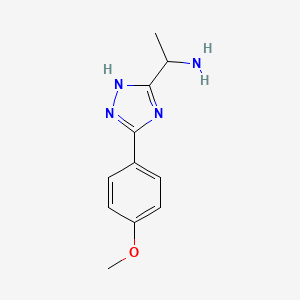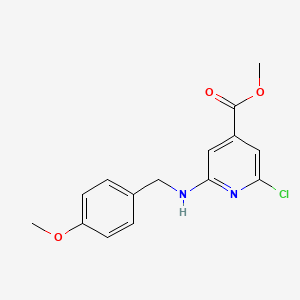
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization in the presence of a base . Another approach includes the use of phase-transfer catalysis for the alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are gaining popularity in the large-scale production of quinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as an antibacterial and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets. In antibacterial applications, it inhibits DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . In anticancer research, it is studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline-4-carboxylic acid: Known for its use in radiolysis and chemiluminescent reactions.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Noted for its analgesic properties.
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A fluoroquinolone with significant antimicrobial activity.
Uniqueness
8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific chloro and methyl substitutions, which confer distinct chemical reactivity and biological activity. These substitutions enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C11H8ClNO3 |
|---|---|
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
8-chloro-1-methyl-2-oxoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
NKHHGBMWPTWOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(C2=C1C(=CC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


